2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone
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Overview
Description
2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a phenyl ring with a propyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a pyridine derivative, the amino group can be introduced via nucleophilic substitution.
Boc Protection: The amino group is then protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino group.
Formation of the Ethanone Linkage: The ethanone linkage can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the phenyl ring using propyl halide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl) for Boc deprotection, various alkyl halides for further substitution
Major Products Formed
Oxidation: 2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)acetic acid
Reduction: 2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyridine derivatives.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: As a precursor in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The Boc-protected amino group could be deprotected in vivo, allowing the free amine to participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(3-propylphenyl)ethanone: Similar structure but without the Boc protection.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Similar structure but without the propyl group on the phenyl ring.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone is unique due to the combination of the Boc-protected amino group, the ethanone linkage, and the propyl-substituted phenyl ring. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
365428-03-1 |
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Molecular Formula |
C21H26N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-[2-oxo-2-(3-propylphenyl)ethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-5-7-14-8-6-9-15(12-14)17(24)13-16-10-11-23-19(18(16)22)20(25)26-21(2,3)4/h6,8-12H,5,7,13,22H2,1-4H3 |
InChI Key |
NPQURHWVAJISHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)C(=O)CC2=C(C(=NC=C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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